molecular formula C12H9ClF3N3OS2 B2919941 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 306731-90-8

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2919941
CAS RN: 306731-90-8
M. Wt: 367.79
InChI Key: CJLFVOBRCHBLTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TFMP involves several steps, including chlorination, trifluoromethylation, and coupling with the thiadiazole derivative. Detailed synthetic routes and reaction conditions are documented in the literature .


Molecular Structure Analysis

TFMP’s molecular formula is C8H3ClF3NS , and its InChI Key is AHFPRSSHNSGRCU-UHFFFAOYSA-N . The compound exhibits a fused solid or clear liquid appearance, with a refractive index of 1.5875-1.5925 at 20°C. It is colorless to yellow, sometimes brown or pale pink .


Chemical Reactions Analysis

TFMP’s reactivity includes isocyanate functionality. It can participate in nucleophilic addition reactions, such as amidation or cyclization. Researchers have explored its derivatization for various applications .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A new series of compounds including N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide derivatives have been synthesized to evaluate their antimicrobial activities. The synthesized compounds exhibited in vitro antibacterial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans. These activities were assessed by measuring the zone of inhibition, indicating their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Structural Characterization and Chemical Properties

Research into the structural properties of similar compounds has provided insights into their molecular arrangements and interactions. For instance, studies on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have revealed their near "V" shaped molecular structure and highlighted the importance of various intermolecular interactions such as hydrogen bonds and π interactions. These structural features are crucial for understanding the compound's chemical behavior and potential biological activities (Boechat et al., 2011).

Potential Anticancer Activity

Another area of research has focused on evaluating the anticancer potential of derivatives of this compound. These studies aim to identify compounds that could inhibit the growth of cancer cells, such as human lymphoma B cells, through mechanisms like glutaminase inhibition. By exploring structure-activity relationships, researchers have been able to identify analogs with similar potency to known inhibitors but with improved solubility and drug-like properties, suggesting a promising avenue for anticancer drug development (Shukla et al., 2012).

Future Directions

: Thermo Scientific Chemicals : Synthesis and analgesic potential of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol derivatives

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3OS2/c1-6-18-19-11(22-6)21-5-10(20)17-7-2-3-9(13)8(4-7)12(14,15)16/h2-4H,5H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLFVOBRCHBLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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